molecular formula C14H9FO3 B581552 4-Fluoro-2-(4-formylphenyl)benzoic acid CAS No. 1261921-54-3

4-Fluoro-2-(4-formylphenyl)benzoic acid

Cat. No.: B581552
CAS No.: 1261921-54-3
M. Wt: 244.221
InChI Key: LRJCCNAFOLTMCZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-formylphenyl)benzoic acid is an organic compound with the molecular formula C14H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom and a formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with phenylmagnesium bromide to form 4-fluoro-2-phenylbenzyl alcohol.

    Oxidation: The benzyl alcohol is then oxidized to form 4-fluoro-2-phenylbenzoic acid.

    Formylation: Finally, the 4-fluoro-2-phenylbenzoic acid is subjected to a formylation reaction to introduce the formyl group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-formylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 4-Fluoro-2-(4-carboxyphenyl)benzoic acid.

    Reduction: 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(4-formylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-formylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The fluorine atom can also affect the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: A simpler analog without the formyl group.

    2-Fluorobenzoic acid: An isomer with the fluorine atom in a different position.

    3-Fluorobenzoic acid: Another isomer with the fluorine atom in the meta position.

Uniqueness

4-Fluoro-2-(4-formylphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs.

Properties

IUPAC Name

4-fluoro-2-(4-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJCCNAFOLTMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688903
Record name 5-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-54-3
Record name 5-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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